![molecular formula C14H18BrNO4 B6609309 2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 2680599-13-5](/img/structure/B6609309.png)
2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that features a brominated aromatic ring, a tert-butoxycarbonyl (Boc) protected amino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-6-methylphenyl.
Amination: The brominated product is then subjected to amination using tert-butyl carbamate (Boc-NH₂) in the presence of a base like sodium hydride (NaH) to introduce the Boc-protected amino group.
Carboxylation: Finally, the compound is carboxylated using a suitable carboxylating agent such as carbon dioxide (CO₂) in the presence of a base to form the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Products include dehalogenated compounds or those with new substituents in place of the bromine.
Substitution: Products vary widely depending on the nucleophile used, resulting in azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is used as an intermediate in the synthesis of more complex molecules. Its brominated aromatic ring and Boc-protected amino group make it a versatile building block for constructing various organic compounds.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its structure allows for modifications that can lead to the development of new bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The Boc-protected amino group can be deprotected to yield free amines, which are common functional groups in many pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid depends on its specific application. In general, the brominated aromatic ring can interact with various molecular targets through halogen bonding or hydrophobic interactions. The Boc-protected amino group can be deprotected to yield a free amine, which can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(2-bromo-6-ethylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Similar structure but with an ethyl group instead of a methyl group.
2-(2-bromo-6-methylphenyl)-2-aminoacetic acid: Similar structure but without the Boc protection on the amino group.
Uniqueness
The presence of the bromine atom in 2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid imparts unique reactivity compared to its chloro or ethyl analogs. Bromine is a better leaving group than chlorine, making the compound more reactive in substitution reactions. The Boc protection also provides a temporary safeguard for the amino group, allowing for selective reactions at other sites before deprotection.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-bromo-6-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-8-6-5-7-9(15)10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKQTAVNUCJYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E,11S)-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B6609237.png)
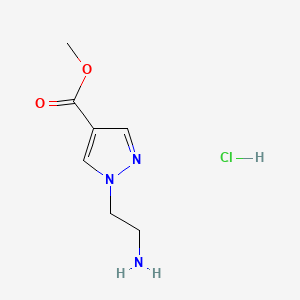
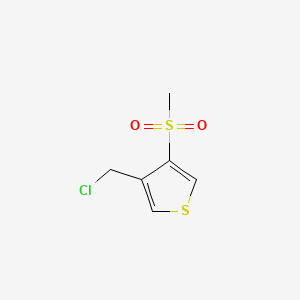
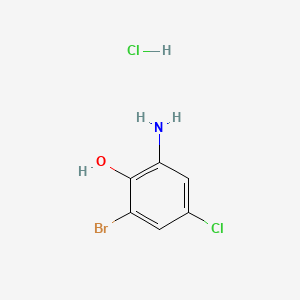
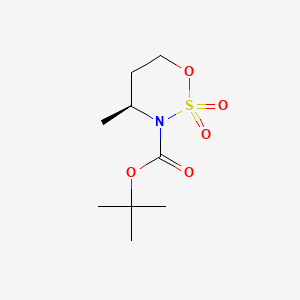
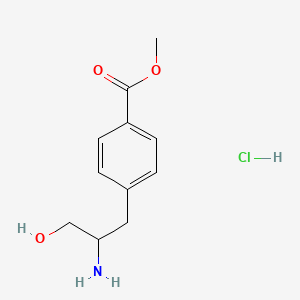
![tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers](/img/structure/B6609272.png)
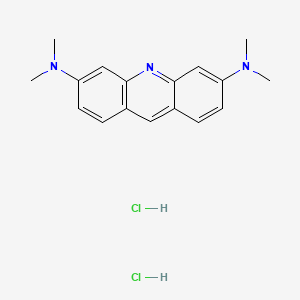
![2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers](/img/structure/B6609285.png)
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)


![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
